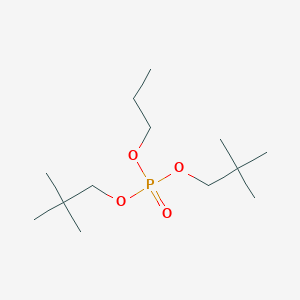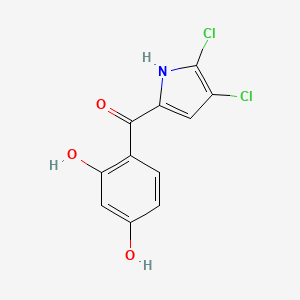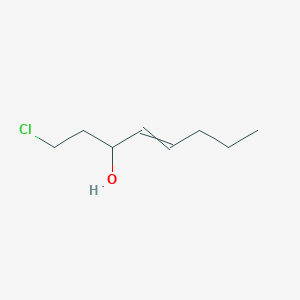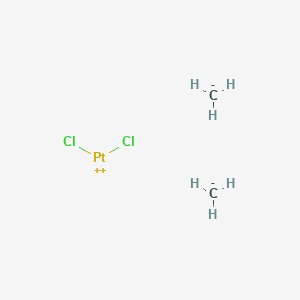
Dichloroplatinum(2+) dimethanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloroplatinum(2+) dimethanide, also known as cisplatin, is a platinum-based compound widely recognized for its use in cancer treatment. It is a coordination complex of platinum with two chloride ions and two ammonia molecules. The compound has a square planar geometry and is known for its ability to form strong bonds with DNA, leading to its use as an effective chemotherapeutic agent .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dichloroplatinum(2+) dimethanide typically involves the reaction of potassium tetrachloroplatinate(II) with ammonia. The process can be summarized as follows:
- Dissolve potassium tetrachloroplatinate(II) in water.
- Add ammonia to the solution, resulting in the formation of a yellow precipitate of cisplatin.
- Filter and wash the precipitate to obtain pure cisplatin .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of large reactors and precise temperature control to facilitate the formation of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Dichloroplatinum(2+) dimethanide undergoes several types of chemical reactions, including:
Substitution Reactions: The chloride ligands can be replaced by other ligands such as water, ammonia, or organic molecules.
Oxidation and Reduction Reactions: The platinum center can undergo oxidation or reduction, altering its oxidation state and reactivity.
Common Reagents and Conditions
Substitution Reactions: Typically involve the use of aqueous solutions and mild temperatures. Common reagents include water, ammonia, and various organic ligands.
Oxidation and Reduction Reactions: Often require specific oxidizing or reducing agents, such as hydrogen peroxide or sodium borohydride.
Major Products Formed
Substitution Reactions: Can lead to the formation of various platinum complexes with different ligands.
Oxidation and Reduction Reactions: Result in the formation of platinum complexes with altered oxidation states.
Applications De Recherche Scientifique
Dichloroplatinum(2+) dimethanide has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions and as a precursor for the synthesis of other platinum complexes.
Biology: Studied for its interactions with DNA and proteins, providing insights into its mechanism of action as a chemotherapeutic agent.
Medicine: Widely used in the treatment of various cancers, including testicular, ovarian, and bladder cancers. .
Industry: Employed in the production of other platinum-based drugs and in various industrial processes requiring platinum catalysts
Mécanisme D'action
The primary mechanism of action of dichloroplatinum(2+) dimethanide involves its interaction with DNA. The compound forms covalent bonds with the nitrogen atoms of guanine bases in DNA, leading to the formation of intrastrand and interstrand cross-links. These cross-links disrupt the DNA structure, inhibiting DNA replication and transcription, ultimately leading to cell death. The compound also induces apoptosis through the activation of various signaling pathways, including the p53 pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds
Carboplatin: A platinum-based chemotherapeutic agent with a similar mechanism of action but with reduced side effects compared to cisplatin.
Oxaliplatin: Another platinum-based drug used in the treatment of colorectal cancer, known for its ability to overcome cisplatin resistance.
Nedaplatin: A platinum complex with a different ligand structure, offering a different toxicity profile and efficacy .
Uniqueness
Dichloroplatinum(2+) dimethanide is unique due to its high efficacy in treating various cancers and its well-studied mechanism of action. Its ability to form strong DNA cross-links makes it a potent chemotherapeutic agent. its use is often limited by its side effects, including nephrotoxicity and neurotoxicity .
Propriétés
Numéro CAS |
49864-60-0 |
|---|---|
Formule moléculaire |
C2H6Cl2Pt |
Poids moléculaire |
296.06 g/mol |
Nom IUPAC |
carbanide;dichloroplatinum(2+) |
InChI |
InChI=1S/2CH3.2ClH.Pt/h2*1H3;2*1H;/q2*-1;;;+4/p-2 |
Clé InChI |
NZQLBCDAXXLSMW-UHFFFAOYSA-L |
SMILES canonique |
[CH3-].[CH3-].Cl[Pt+2]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


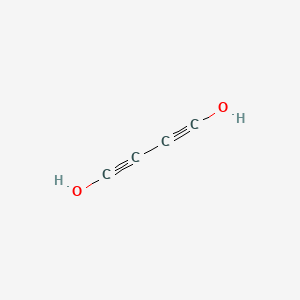
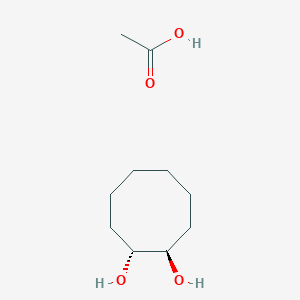

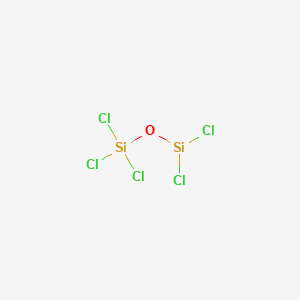
![2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethanol;carbamic acid](/img/structure/B14648050.png)
![N~2~-[(4-Hydroxyphenyl)methyl]-L-glutamine](/img/structure/B14648053.png)
![4-[(E)-(1-Ethoxy-1,3-dioxobutan-2-yl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14648059.png)
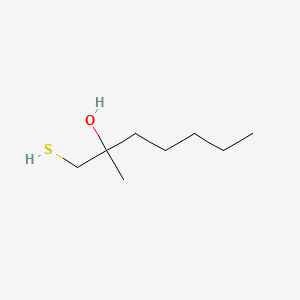
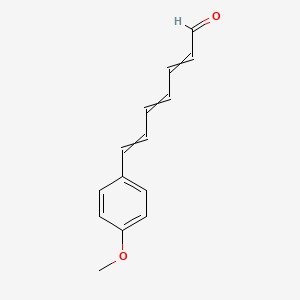
![3-[Ethyl-(2-methylphenyl)arsanyl]aniline;nitric acid](/img/structure/B14648086.png)
